

BI-4924: A Potent and Selective Chemical Probe for Phosphoglycerate Dehydrogenase (PHGDH)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a highly potent and selective small molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[3][4][5] This pathway is a critical metabolic node, providing precursors for the synthesis of amino acids, nucleotides, and lipids, and is often upregulated in various cancers, making PHGDH an attractive therapeutic target.[3][5] This technical guide provides a comprehensive overview of **BI-4924** as a chemical probe, including its mechanism of action, in vitro and cellular activity, and detailed experimental protocols for its use.

Mechanism of Action

BI-4924 functions as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[1][2][6] Its potent inhibitory activity disrupts the de novo synthesis of serine, thereby impacting downstream metabolic processes that are dependent on this pathway. For cellular studies, the use of its cell-permeable ester prodrug, BI-4916, is recommended.[3][4] BI-4916 readily enters cells and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, BI-4924, leading to its intracellular enrichment.[7][8] To ensure rigorous experimental design, BI-5583 is available as a structurally related but inactive negative control.



Quantitative Data

The following tables summarize the key quantitative data for **BI-4924** and its related compounds.

Table 1: In Vitro Activity of BI-4924

Parameter	Value	Assay Conditions
IC50	3 nM	NAD+ high assay (250 μM)[1] [5]
SPR	26 nM	PHGDH Surface Plasmon Resonance[5]

Table 2: Cellular Activity of BI-4924 (delivered via BI-4916 prodrug)

Parameter	Value	Cell Line	Assay Duration
IC50	2,200 nM	MDA-MB-468	72 h[1][2]

Table 3: Physicochemical and DMPK Properties of BI-4924

Parameter	Value
Molecular Weight (Da)	499.4[5]
logD @ pH 11	0.62[5]
Solubility @ pH 7 (μg/mL)	59[5]
Caco-2 Permeability AB @ pH 7.4 (10 ⁻⁶ cm/s)	0.21[5]
Caco-2 Efflux Ratio	10.8[5]
Microsomal Stability (human/mouse/rat) (% QH)	<24 / <24 / <23[5]
Hepatocyte Stability (mouse) (% QH)	32[5]

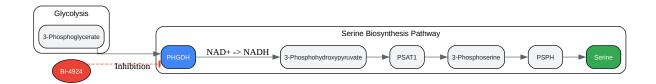
Table 4: Related Compounds



Compound	Role	Molecular Weight (Da)
BI-4916	Cell-permeable prodrug	527.4
BI-5583	Negative control	372.8[5]

Signaling Pathway

The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and its inhibition by **BI-4924**.



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Caption: The serine biosynthesis pathway and the inhibitory action of BI-4924 on PHGDH.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of **BI-4924** as a chemical probe. The following are methodologies for key experiments based on published literature.

PHGDH Fluorescence Intensity Assay (Biochemical IC50 Determination)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

- · Reagents and Materials:
 - Recombinant human PHGDH enzyme



Assay buffer: 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

Substrate: 3-Phosphoglycerate

Cofactor: NAD+

- Diaphorase
- Resazurin
- BI-4924 (or other test compounds) in DMSO
- 384-well black microplates
- Procedure:
 - Prepare a serial dilution of BI-4924 in DMSO.
 - In a 384-well plate, add 50 nL of the compound solution to each well.
 - \circ Add 10 μL of a solution containing PHGDH enzyme, diaphorase, and resazurin in assay buffer to each well.
 - Incubate for 15 minutes at room temperature.
 - Initiate the enzymatic reaction by adding 10 μL of a solution containing 3phosphoglycerate and NAD+ in assay buffer.
 - Incubate the plate for 60 minutes at room temperature, protected from light.
 - Measure the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) using a plate reader.
 - Calculate the percent inhibition for each compound concentration and determine the IC50
 value by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Assay (Binding Affinity)



SPR is used to measure the binding affinity and kinetics of BI-4924 to PHGDH.

- Reagents and Materials:
 - Recombinant human PHGDH enzyme
 - SPR instrument (e.g., Biacore)
 - CM5 sensor chip
 - Amine coupling kit (EDC, NHS, ethanolamine)
 - Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
 - BI-4924 in running buffer with a low percentage of DMSO
- Procedure:
 - Immobilize PHGDH onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
 - Prepare a serial dilution of BI-4924 in the running buffer.
 - Inject the different concentrations of BI-4924 over the immobilized PHGDH surface at a constant flow rate.
 - Monitor the binding response (in Resonance Units, RU) in real-time.
 - After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of a low pH buffer).
 - Analyze the binding data using the instrument's software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

¹³C-Serine Cellular Assay (Cellular Target Engagement)

This assay measures the inhibition of de novo serine synthesis in cells by tracing the incorporation of ¹³C-labeled glucose into serine.

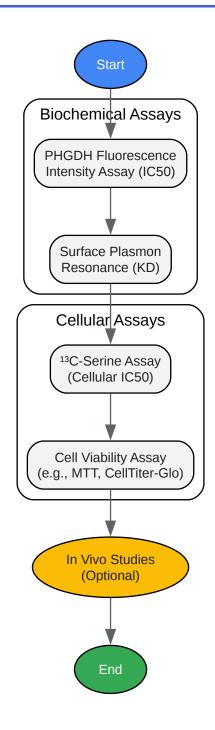


- Reagents and Materials:
 - MDA-MB-468 cells (or other relevant cell line)
 - Cell culture medium (e.g., DMEM)
 - ∘ [U-¹³C₆]-glucose
 - BI-4916 (prodrug) in DMSO
 - LC-MS/MS system
- Procedure:
 - Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with a serial dilution of BI-4916 for the desired duration (e.g., 72 hours).
 - For the final hours of treatment, replace the medium with a medium containing [U-13C6]glucose.
 - After the incubation period, wash the cells with ice-cold saline.
 - Extract the intracellular metabolites using a suitable extraction solvent (e.g., 80% methanol).
 - Analyze the cell extracts by LC-MS/MS to quantify the amount of ¹³C-labeled serine.
 - Determine the IC50 value for the inhibition of de novo serine synthesis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating **BI-4924**.





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Caption: A generalized experimental workflow for the characterization of **BI-4924**.

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